({[(2-Chlorobenzyl)(2-furylmethyl)amino]-carbonothioyl}amino)acetic acid
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Overview
Description
({[(2-Chlorobenzyl)(2-furylmethyl)amino]-carbonothioyl}amino)acetic acid: is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a furylmethyl group, and a carbonothioyl group attached to an aminoacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[(2-Chlorobenzyl)(2-furylmethyl)amino]-carbonothioyl}amino)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 2-chlorobenzylamine and 2-furylmethylamine. These intermediates are then reacted with carbon disulfide and chloroacetic acid under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under reflux conditions. The process is carefully monitored to ensure the purity and yield of the final product. Advanced techniques such as crystallization and chromatography may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
({[(2-Chlorobenzyl)(2-furylmethyl)amino]-carbonothioyl}amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
({[(2-Chlorobenzyl)(2-furylmethyl)amino]-carbonothioyl}amino)acetic acid: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ({[(2-Chlorobenzyl)(2-furylmethyl)amino]-carbonothioyl}amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzylamine: Shares the chlorobenzyl group but lacks the furylmethyl and carbonothioyl groups.
2-Furylmethylamine: Contains the furylmethyl group but does not have the chlorobenzyl and carbonothioyl groups.
Aminoacetic acid: The basic amino acid structure without the additional functional groups.
Uniqueness
({[(2-Chlorobenzyl)(2-furylmethyl)amino]-carbonothioyl}amino)acetic acid: is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these combined properties are advantageous.
Properties
IUPAC Name |
2-[[(2-chlorophenyl)methyl-(furan-2-ylmethyl)carbamothioyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-13-6-2-1-4-11(13)9-18(10-12-5-3-7-21-12)15(22)17-8-14(19)20/h1-7H,8-10H2,(H,17,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASBRYWQTUTDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=S)NCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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